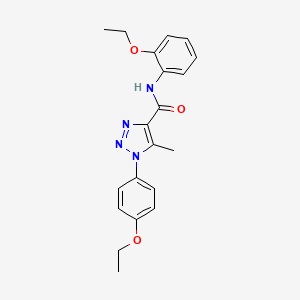

N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by ethoxy substituents at the 2- and 4-positions of the phenyl rings attached to the triazole core. The triazole ring is substituted with a methyl group at position 5 and a carboxamide group at position 2.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-4-26-16-12-10-15(11-13-16)24-14(3)19(22-23-24)20(25)21-17-8-6-7-9-18(17)27-5-2/h6-13H,4-5H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVFSMLXWWROSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethanol with morpholine. The final product has the molecular formula C28H30N4O2 and features a substituted triazole ring, which is known for its diverse biological activities. The synthesis yields high purity and is characterized by robust analytical techniques such as NMR and mass spectrometry .

Structural Data

| Atom | x-coordinate | y-coordinate | z-coordinate | U_iso |

|---|---|---|---|---|

| O1 | -0.01051 | 0.78624 | 0.99479 | 0.0597 |

| O2 | 1.10986 | 0.31482 | 0.68284 | 0.0761 |

| N1 | 0.43338 | 0.39052 | 0.83355 | 0.0395 |

| N2 | 0.49124 | 0.30714 | 0.90338 | 0.0462 |

| N3 | 0.59072 | 0.21953 | 0.85227 | 0.0447 |

| N4 | 0.86454 | 0.19704 | 0.66019 | 0.0392 |

Anticancer Properties

Research has indicated that compounds containing the triazole ring exhibit significant anticancer properties. In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells .

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs . Additionally, the compound may interfere with DNA synthesis and repair mechanisms, leading to increased cellular stress and eventual cell death.

Antimicrobial Activity

Preliminary studies also suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The exact mechanism remains under investigation but may involve disruption of microbial cell wall synthesis or function.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Testing

In another study evaluating antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively, indicating potential as a therapeutic agent in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl and Amide Groups

The triazole-4-carboxamide scaffold exhibits diverse bioactivity depending on substituent patterns. Key analogs include:

Key Observations :

- Ethoxy vs.

- Chlorophenyl Substitution : Chlorine atoms (e.g., in ZIPSEY) correlate with increased antiproliferative activity against renal (RXF 393) and CNS (SNB-75) cancer cells .

- Amide Modifications : Hydrophilic amide substituents (e.g., tetrahydrofuran in ) reduce cytotoxicity but improve solubility.

Q & A

How can researchers optimize the synthesis yield of N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Level: Basic (Synthesis Optimization)

Methodological Answer:

Optimization begins with selecting efficient coupling reagents and controlling reaction conditions. For triazole-carboxamide derivatives, General Procedure B (as described in ) involves:

- Stepwise functionalization: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling.

- Solvent selection: Polar aprotic solvents like DMF or DCM improve solubility of intermediates.

- Temperature control: Maintain 70–80°C during cyclization to enhance reaction kinetics without decomposition .

- Purification: Employ combiflash chromatography (30–50% EtOAc/hexane gradients) to isolate the final product with >90% purity . highlights yields >80% for analogous triazoles by optimizing stoichiometry and reaction time.

What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Level: Basic (Structural Characterization)

Methodological Answer:

A multi-technique approach is critical:

- 1H/13C NMR: Assign signals for the ethoxyphenyl substituents (δ 6.8–7.5 ppm for aromatic protons, δ 60–70 ppm for ethoxy carbons) and triazole methyl group (δ 2.3–2.5 ppm for 1H, δ 10–15 ppm for 13C). Use DMSO-d6 as a solvent to resolve hydrogen-bonded amide protons .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error. For C20H21N5O3, expect m/z ≈ 404.1612 .

- Elemental Analysis: Validate C, H, N content with ≤0.4% deviation from calculated values (e.g., C 59.54%, H 5.24%, N 17.36%) .

What are the best practices for resolving discrepancies in X-ray crystallography data during structural determination?

Level: Advanced (Crystallography Data Analysis)

Methodological Answer:

Discrepancies in refinement (e.g., high R-factors, anisotropic displacement errors) can be addressed using:

- SHELXL Features: Apply restraints to disordered ethoxyphenyl groups and refine hydrogen atoms geometrically. Use the TWIN command for handling twinned crystals .

- WinGX Validation: Analyze residual density maps to identify missed solvent molecules or incorrect symmetry assignments. The ORTEP interface aids in visualizing anisotropic displacement ellipsoids .

- Data Reconciliation: Cross-validate bond lengths/angles with Mogul Geometry Checker; deviations >3σ may indicate misassigned atoms .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Level: Advanced (Pharmacological Profiling)

Methodological Answer:

SAR studies should focus on:

- Target Selection: Prioritize kinases (e.g., Wnt/β-catenin) or chaperones (e.g., Hsp90) based on structural analogs in and .

- Modular Synthesis: Vary substituents (e.g., replace ethoxy with fluorine or methyl groups) to assess steric/electronic effects on binding.

- In Vitro Assays: Use fluorescence polarization for binding affinity (IC50) and cellular models (e.g., HEK293T) to measure downstream pathway inhibition .

- Data Correlation: Map activity trends to computational docking results (e.g., AutoDock Vina) to identify critical interactions (e.g., H-bonds with Arg634 in target proteins) .

What strategies are recommended for analyzing potential polymorphic forms of this compound?

Level: Advanced (Polymorphism Screening)

Methodological Answer:

Polymorph identification requires:

- Crystallization Screens: Use solvent-drop diffusion with 6–8 solvents (e.g., EtOH, acetonitrile) to nucleate distinct crystal forms .

- PXRD and DSC: Compare diffraction patterns (e.g., 2θ = 5–40°) and melting endotherms to differentiate polymorphs. notes decomposition >250°C, requiring fast DSC ramps (10°C/min) .

- SHELXL-TWIN Refinement: Handle twinning by pseudo-merohedry with BASF and HKLF5 commands to resolve overlapping reflections .

How should researchers address conflicting bioactivity data between in vitro and cellular assays for this compound?

Level: Advanced (Data Contradiction Analysis)

Methodological Answer:

Conflicts may arise due to:

- Membrane Permeability: Use logP calculations (e.g., SwissADME) and Caco-2 assays to assess cellular uptake limitations. Ethoxyphenyl groups may reduce permeability vs. fluorinated analogs .

- Metabolic Stability: Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways.

- Off-Target Effects: Employ kinome-wide profiling (e.g., KinomeScan) to rule out promiscuous binding .

What computational methods are suitable for predicting the binding mode of this compound to protein targets?

Level: Advanced (Computational Chemistry)

Methodological Answer:

Combine:

- Molecular Docking: Use Glide or GOLD to simulate binding poses, focusing on the triazole core’s interactions with catalytic residues (e.g., H-bonding with Leu631 or Arg634) .

- MD Simulations: Run 100-ns trajectories in Desmond to assess stability of the ligand-protein complex. Analyze RMSD and hydrogen bond occupancy .

- Free Energy Calculations: Apply MM-GBSA to rank binding affinities of analogs, correlating with experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.